REACTION_CXSMILES
|
O[CH2:2][CH2:3][N:4]([CH2:11][CH2:12][OH:13])[CH2:5][CH2:6]S(O)(=O)=O.C(CNC(CO)(CO)CO)CNC(CO)(CO)CO.OCC(NC[CH2:42][S:43]([OH:46])(=[O:45])=[O:44])(CO)CO.C(NC(CO)(CO)CO)C(O)CS(O)(=O)=O.NC(CO)(CO)CO.N(CCO)(CCO)CCO>>[CH2:5]1[NH+:4]([CH2:3][CH2:2][CH2:42][S:43]([O-:46])(=[O:45])=[O:44])[CH2:11][CH2:12][O:13][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCS(=O)(=O)O)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)CO
|
Name
|
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
2,2'2"-Nitrilotriethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CNC(CO)(CO)CO)CNC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCS(=O)(=O)O)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCS(=O)(=O)O)CCO
|
Name
|
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)NCCS(=O)(=O)O
|
Name
|
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO
|
Name
|
tris[Hydroxymethyl]aminomethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1COCC[NH+]1CCCS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O[CH2:2][CH2:3][N:4]([CH2:11][CH2:12][OH:13])[CH2:5][CH2:6]S(O)(=O)=O.C(CNC(CO)(CO)CO)CNC(CO)(CO)CO.OCC(NC[CH2:42][S:43]([OH:46])(=[O:45])=[O:44])(CO)CO.C(NC(CO)(CO)CO)C(O)CS(O)(=O)=O.NC(CO)(CO)CO.N(CCO)(CCO)CCO>>[CH2:5]1[NH+:4]([CH2:3][CH2:2][CH2:42][S:43]([O-:46])(=[O:45])=[O:44])[CH2:11][CH2:12][O:13][CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCS(=O)(=O)O)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)CO
|
Name
|
N-[2-Hydroxyethyl]piperazine N'-[2-hydroxypropanesulfonic acid]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Piperazine N,N'-bis[2-hydroxypropanesulfonic acid]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N[2-Hydroxyethyl]piperazine-N'-[3-propane-sulfonic acid]
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(CCO)(CCO)CCO
|
Name
|
2,2'2"-Nitrilotriethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CNC(CO)(CO)CO)CNC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCS(=O)(=O)O)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCN(CCS(=O)(=O)O)CCO
|
Name
|
N-tris[Hydroxymethyl]methyl-2-aminoethane-sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CO)(CO)NCCS(=O)(=O)O
|
Name
|
3-[N,N-bis(2-Hydroxyethyl)methylamino]-2-hydroxypropanesulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CS(=O)(=O)O)O)NC(CO)(CO)CO
|
Name
|
tris[Hydroxymethyl]aminomethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C1COCC[NH+]1CCCS(=O)(=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |